2,4-dichloro-N~1~-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
Overview
Description
2,4-Dichloro-N~1~-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a complex organic compound that features a benzofuran ring system substituted with nitro and phenyl groups, as well as a benzamide moiety substituted with dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N~1~-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide typically involves multiple steps, including nitration, acylation, and coupling reactions. A common synthetic route might involve the following steps:
Nitration: Introduction of the nitro group to the benzofuran ring.
Acylation: Formation of the benzamide moiety.
Coupling: Coupling of the benzofuran derivative with the benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of specific catalysts, solvents, and reaction conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N~1~-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2,4-Dichloro-N~1~-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N~1~-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-nitroaniline: Shares the dichloro and nitro substituents but lacks the benzofuran ring.
2,4-Dichloro-1-nitrobenzene: Similar in having dichloro and nitro groups but lacks the benzamide moiety.
Uniqueness
2,4-Dichloro-N~1~-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is unique due to its combination of a benzofuran ring system with a benzamide moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2,4-dichloro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O4/c22-13-6-7-15(17(23)8-13)21(26)24-18-9-14(25(27)28)10-20-16(18)11-19(29-20)12-4-2-1-3-5-12/h1-11H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDXQZSEPHOMFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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